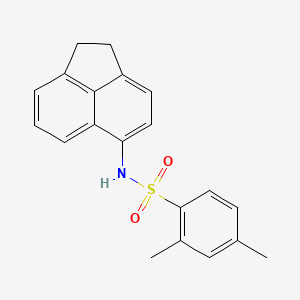
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel protein that plays a crucial role in regulating ion transport across cell membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to inhibit CFTR channel activity, making it a valuable tool for studying the function of this protein.
作用機序
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide acts as a competitive inhibitor of CFTR channel activity. It binds to the cytoplasmic side of the CFTR protein and prevents the opening of the chloride channel. This inhibition can be reversed by removing the inhibitor from the system, allowing for the study of the effects of CFTR channel activity on cellular processes.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR channel activity, it has been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients. It has also been shown to reduce the production of pro-inflammatory cytokines in response to bacterial infection, suggesting a potential role in the treatment of cystic fibrosis-related lung inflammation.
実験室実験の利点と制限
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It is also highly specific for CFTR channel activity, allowing for the study of this protein in isolation. However, N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide does have some limitations. It is not effective in all CFTR mutations, and its long-term effects on cellular processes are not fully understood.
将来の方向性
There are a number of future directions for research involving N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide. One area of interest is the development of more specific inhibitors of CFTR channel activity that can target specific mutations associated with cystic fibrosis. Another area of interest is the study of the long-term effects of CFTR inhibition on cellular processes, including the potential for off-target effects. Overall, N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide is a valuable tool for studying the function of CFTR and its role in cystic fibrosis, and its use in research is likely to continue to expand in the future.
合成法
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluorobenzylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR channel activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. This inhibition can be used to study the effects of CFTR dysfunction on cellular processes such as ion transport and mucus secretion.
特性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-11-5-3-6-12(9-11)18(21(2,19)20)10-13-14(16)7-4-8-15(13)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBUHAIUXIZYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-(3-methylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)




![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)



![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
